Cas no 2470436-64-5 (1-(piperidin-2-yl)cyclopropylmethanol hydrochloride)
1-(piperidin-2-yl)cyclopropylmethanol hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (1-Piperidin-2-ylcyclopropyl)methanol;hydrochloride
- 2470436-64-5
- EN300-27102645
- Z4575505205
- [1-(piperidin-2-yl)cyclopropyl]methanol hydrochloride
- Cyclopropanemethanol, 1-(2-piperidinyl)-, hydrochloride (1:1)
- 1-(piperidin-2-yl)cyclopropylmethanol hydrochloride
-
- MDL: MFCD32711110
- Inchi: 1S/C9H17NO.ClH/c11-7-9(4-5-9)8-3-1-2-6-10-8;/h8,10-11H,1-7H2;1H
- InChI Key: WFYZPOBSXOUXOT-UHFFFAOYSA-N
- SMILES: C1(C2CCCCN2)(CO)CC1.[H]Cl
Computed Properties
- Exact Mass: 191.1076919g/mol
- Monoisotopic Mass: 191.1076919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
1-(piperidin-2-yl)cyclopropylmethanol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27102645-0.05g |
[1-(piperidin-2-yl)cyclopropyl]methanol hydrochloride |
2470436-64-5 | 95.0% | 0.05g |
$268.0 | 2025-03-20 | |
| Enamine | EN300-27102645-0.1g |
[1-(piperidin-2-yl)cyclopropyl]methanol hydrochloride |
2470436-64-5 | 95.0% | 0.1g |
$400.0 | 2025-03-20 | |
| Enamine | EN300-27102645-0.25g |
[1-(piperidin-2-yl)cyclopropyl]methanol hydrochloride |
2470436-64-5 | 95.0% | 0.25g |
$572.0 | 2025-03-20 | |
| Enamine | EN300-27102645-0.5g |
[1-(piperidin-2-yl)cyclopropyl]methanol hydrochloride |
2470436-64-5 | 95.0% | 0.5g |
$902.0 | 2025-03-20 | |
| Enamine | EN300-27102645-1.0g |
[1-(piperidin-2-yl)cyclopropyl]methanol hydrochloride |
2470436-64-5 | 95.0% | 1.0g |
$1157.0 | 2025-03-20 | |
| Enamine | EN300-27102645-2.5g |
[1-(piperidin-2-yl)cyclopropyl]methanol hydrochloride |
2470436-64-5 | 95.0% | 2.5g |
$2268.0 | 2025-03-20 | |
| Enamine | EN300-27102645-5.0g |
[1-(piperidin-2-yl)cyclopropyl]methanol hydrochloride |
2470436-64-5 | 95.0% | 5.0g |
$3355.0 | 2025-03-20 | |
| Enamine | EN300-27102645-10.0g |
[1-(piperidin-2-yl)cyclopropyl]methanol hydrochloride |
2470436-64-5 | 95.0% | 10.0g |
$4974.0 | 2025-03-20 | |
| Enamine | EN300-27102645-1g |
[1-(piperidin-2-yl)cyclopropyl]methanol hydrochloride |
2470436-64-5 | 95% | 1g |
$1157.0 | 2023-09-11 | |
| Enamine | EN300-27102645-5g |
[1-(piperidin-2-yl)cyclopropyl]methanol hydrochloride |
2470436-64-5 | 95% | 5g |
$3355.0 | 2023-09-11 |
1-(piperidin-2-yl)cyclopropylmethanol hydrochloride Related Literature
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 1-(piperidin-2-yl)cyclopropylmethanol hydrochloride
Introduction to 1-(piperidin-2-yl)cyclopropylmethanol hydrochloride (CAS No. 2470436-64-5)
The compound 1-(piperidin-2-yl)cyclopropylmethanol hydrochloride, identified by its CAS number 2470436-64-5, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a piperidin-2-yl substituent and a cyclopropylmethanol core, has garnered attention due to its structural uniqueness and potential therapeutic applications. The hydrochloride salt form enhances its solubility and bioavailability, making it a promising candidate for further investigation in drug development.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in medicinal chemistry, with piperidine derivatives playing a pivotal role in this domain. The piperidin-2-yl moiety is particularly noteworthy for its ability to modulate biological pathways, often serving as a key pharmacophore in small-molecule drugs. Its structural flexibility allows for interactions with various biological targets, including enzymes and receptors, which are critical for therapeutic intervention.
The cyclopropylmethanol backbone introduces an additional layer of complexity to the molecule, providing a scaffold that can be further modified to optimize pharmacokinetic properties. This structural feature has been increasingly studied for its potential to enhance binding affinity and selectivity. The combination of these two components in 1-(piperidin-2-yl)cyclopropylmethanol hydrochloride suggests a multifaceted approach to drug design, leveraging both the spatial arrangement of atoms and the electronic properties of the substituents.
Recent studies have highlighted the importance of cyclopropyl-containing compounds in medicinal chemistry. The cyclopropyl group, due to its rigid three-membered ring structure, can effectively occupy specific binding pockets in biological targets, leading to high affinity interactions. This rigidity is complemented by the chiral center present in the cyclopropylmethanol moiety, which can further enhance enantioselectivity—a crucial factor in drug development to minimize off-target effects.
The hydrochloride salt form of this compound not only improves solubility but also ensures stability under various conditions, making it suitable for both preclinical and clinical studies. Solubility is a critical parameter in drug formulation, as it directly impacts bioavailability and therapeutic efficacy. By incorporating a salt form, researchers can enhance the compound's pharmacokinetic profile, potentially leading to more effective drug delivery systems.
Current research in the field of piperidine derivatives has expanded into novel therapeutic areas, including oncology and neurology. The structural features of 1-(piperidin-2-yl)cyclopropylmethanol hydrochloride make it an attractive candidate for further exploration in these domains. For instance, piperidine-based compounds have shown promise in inhibiting kinases and other enzymes involved in cancer progression. Additionally, their ability to cross the blood-brain barrier has opened up avenues for treating neurological disorders.
In clinical trials and preclinical studies, the compound has demonstrated encouraging results in vitro and in vivo. Its interaction with biological targets such as protein kinases and G protein-coupled receptors (GPCRs) has been extensively evaluated. These interactions are often mediated by the hydrogen bonding capabilities of the cyclopropylmethanol group and the lipophilic nature of the piperidin-2-yl moiety. Such properties are essential for achieving optimal drug-receptor binding affinities.
The synthesis of 1-(piperidin-2-yl)cyclopropylmethanol hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the necessary functional groups while maintaining structural integrity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing complex heterocyclic frameworks.
One of the key challenges in pharmaceutical development is achieving selectivity—ensuring that a drug interacts specifically with its intended target while minimizing side effects. The unique structural features of this compound contribute to its selectivity by optimizing interactions with biological targets. For example, the spatial orientation of atoms within the cyclopropylmethanol group can be tailored to fit specific binding pockets, reducing off-target interactions.
The hydrochloride salt form also plays a role in enhancing selectivity by modulating solubility and ionization properties. This can influence how the compound behaves within different biological environments, allowing for targeted action at specific sites within the body. Such considerations are critical for developing drugs that exhibit high efficacy with minimal systemic exposure.
Future research directions may focus on exploring derivatives of 1-(piperidin-2-yl)cyclopropylmethanol hydrochloride to further optimize its pharmacological properties. By modifying substituents or altering functional groups, researchers can fine-tune bioavailability, metabolic stability, and target specificity. Computational modeling and high-throughput screening techniques will likely play a significant role in identifying promising derivatives for further development.
The potential applications of this compound extend beyond traditional therapeutic areas. Its unique structure may find utility in developing diagnostic agents or probes for studying biological pathways at a molecular level. Such applications could provide valuable insights into disease mechanisms and aid in identifying new drug targets.
In conclusion,1-(piperidin-2-yl)cyclopropylmethanol hydrochloride (CAS No. 2470436-64-5) represents a significant advancement in pharmaceutical chemistry due to its innovative structure and potential therapeutic applications. The combination of a piperidin-2-yl substituent with a cyclopropylmethanol core offers unique advantages in terms of bioactivity and pharmacokinetics. With ongoing research focusing on optimizing its properties and exploring new applications,this compound holds promise as a valuable tool in future drug development efforts.
2470436-64-5 (1-(piperidin-2-yl)cyclopropylmethanol hydrochloride) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)